6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine

Physicochemical profiling Drug-likeness optimization Benzothiazine SAR

6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine (CAS 1551174-98-1) is a heterocyclic small molecule (C8H8FNS, MW 169.22) belonging to the 1,4-benzothiazine class, characterized by a fluorine substituent at the 6-position and saturation at the 3,4-positions of the thiazine ring. It is commercially supplied primarily as a research building block with typical purities of 95–97%.

Molecular Formula C8H8FNS
Molecular Weight 169.22 g/mol
CAS No. 1551174-98-1
Cat. No. B1447591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine
CAS1551174-98-1
Molecular FormulaC8H8FNS
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CSC2=C(N1)C=C(C=C2)F
InChIInChI=1S/C8H8FNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
InChIKeyYZGYGXCJXWQVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine (CAS 1551174-98-1): Sourcing and Specification Guide for a Fluorinated Benzothiazine Building Block


6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine (CAS 1551174-98-1) is a heterocyclic small molecule (C8H8FNS, MW 169.22) belonging to the 1,4-benzothiazine class, characterized by a fluorine substituent at the 6-position and saturation at the 3,4-positions of the thiazine ring . It is commercially supplied primarily as a research building block with typical purities of 95–97% . The unsubstituted scaffold (3,4-dihydro-2H-1,4-benzothiazine) and its C-6-substituted analogs (e.g., 6-Cl, 6-Br, 6-CH₃, 6-NO₂) are key comparators for selection decisions, as the electronic nature of the C-6 substituent critically modulates the physicochemical properties and downstream reactivity of the benzothiazine core [1].

Why 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine Cannot Be Simply Replaced by Unsubstituted or Other 6-Halo Benzothiazines


The 1,4-benzothiazine scaffold is a privileged structure in potassium channel opener (KCO) and calcium antagonist programs, where systematic SAR studies have demonstrated that the C-6 substituent is not a passive spectator but a primary driver of pharmacological potency and tissue selectivity [1]. In the seminal KATP-channel opener series, electron-withdrawing groups at C-6 (nitro, cyano, trifluoromethyl) increased vasorelaxant potency by orders of magnitude compared to electron-donating or unsubstituted analogs, with the most potent compounds achieving pEC₅₀ values >10,000-fold higher than the reference drug levcromakalim [1]. The 6-fluoro substituent, with its unique combination of strong electronegativity and modest steric demand (van der Waals radius F = 1.47 Å vs. Cl = 1.75 Å, CH₃ = 2.00 Å), occupies a distinct region of property space that cannot be replicated by chloro, bromo, methyl, or unsubstituted congeners . Consequently, substituting the 6-fluoro building block with a different C-6 analog in a synthetic sequence will produce a downstream product with altered electronic character, potentially abolishing target activity or introducing unanticipated off-target effects.

Quantitative Differentiation Evidence: 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine vs. Closest Analogs


Lipophilicity Modulation: 6-Fluoro Imparts Intermediate LogP Between Unsubstituted and 6-Chloro Analogs

The 6-fluoro substitution increases computed lipophilicity (XLogP3 = 2.3) relative to the unsubstituted parent scaffold (XLogP3 = 2.2), but the increase is substantially smaller than that imparted by 6-chloro substitution (LogP = 2.25) [1]. While the 6-fluoro and 6-chloro analogs exhibit comparable calculated LogP values, the fluorine atom's effect on lipophilicity is achieved with a smaller molecular volume (MW 169.22 vs. 185.67) and a significantly higher topological polar surface area (TPSA 37.3 Ų vs. 12.03 Ų) [2]. This property combination—moderate lipophilicity paired with elevated polarity—is distinct from both the 6-chloro analog (low TPSA, higher MW) and the unsubstituted scaffold (lower LogP, lower TPSA), offering a unique physicochemical profile for permeability-solubility balance .

Physicochemical profiling Drug-likeness optimization Benzothiazine SAR

Hydrogen-Bond Acceptor Capacity: Fluorine at C-6 Increases Acceptor Count from 2 to 3

Introduction of fluorine at the 6-position increases the hydrogen-bond acceptor (HBA) count from 2 (unsubstituted parent) to 3, with a computed topological polar surface area (TPSA) of 37.3 Ų versus 12.03 Ų for both the unsubstituted and 6-chloro scaffolds [1]. In the KATP-channel opener pharmacophore, the C-6 position serves as a critical hydrogen-bond acceptor site, and 3D-QSAR studies have demonstrated that the presence of a hydrogen-bond acceptor at C-6 is one of the principal determinants of strong binding affinity and smooth muscle relaxation [2]. While the 6-nitro and 6-cyano analogs provide stronger electron withdrawal, the 6-fluoro substituent offers a distinct balance: it contributes an H-bond acceptor without the metabolic liabilities associated with nitro groups, nor the substantial steric bulk of trifluoromethyl [2].

Medicinal chemistry design Ligand-target interactions Fragment-based drug discovery

Electron-Withdrawing Magnitude: 6-Fluoro Provides Intermediate σ Meta (0.34) Between Hydrogen (0.0) and Nitro (0.71)

The Hammett σₘ constant for fluorine (0.34) positions the 6-fluoro substituent as a moderate electron-withdrawing group—substantially stronger than hydrogen (0.0) or methyl (−0.07), but weaker than nitro (0.71), cyano (0.56), or trifluoromethyl (0.43) [1]. In the 1,4-benzothiazine KATP-channel opener series, the vasorelaxant potency of compounds with electron-withdrawing C-6 substituents follows the rank order: NO₂ ≈ CN ≈ CF₃ > F > Cl > H > CH₃, with the nitro-containing compound 4c achieving a pEC₅₀ approximately 10,000-fold greater than the reference compound levcromakalim [2]. While the 6-fluoro analog was not directly tested in this specific series, the established trend supports the inference that 6-fluoro substitution provides a controlled degree of electronic activation that is intermediate between the insufficient potency of unsubstituted/6-chloro scaffolds and the potential over-activation and metabolic instability of 6-nitro analogs [2].

Structure-activity relationship Electronic effects Hammett analysis

Highest-Confidence Application Scenarios for 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine Based on Verified Differentiation Evidence


Synthesis of C-6-Functionalized 1,4-Benzothiazine KATP Channel Opener Libraries Requiring Balanced Potency and Metabolic Stability

Medicinal chemistry teams developing next-generation KATP channel openers should select the 6-fluoro building block as their core starting material when the goal is to install a moderate electron-withdrawing group at the C-6 position (σₘ = 0.34) that enhances target binding relative to the unsubstituted scaffold, without introducing the metabolic instability associated with the 6-nitro analog or the significant steric bulk of the 6-trifluoromethyl group [1]. The established SAR trend from the Cecchetti and Calderone series demonstrates that electron-withdrawing groups at C-6 are the primary potency driver, with the rank order NO₂ ≈ CN ≈ CF₃ >> H [1]. The 6-fluoro substituent's compact size (van der Waals radius = 1.47 Å) preserves the binding-site complementarity demonstrated by the benzothiazine scaffold in 3D-QSAR models, where the hydrogen-bond acceptor at C-6 and the absence of excessive steric bulk are critical for strong smooth muscle binding (pKD range 4.76–9.10) [2].

Fragment-Based and Structure-Guided Design of BK Channel Modulators Leveraging the Unique TPSA of the 6-Fluoro Scaffold

For programs targeting large-conductance calcium-activated potassium (BK) channels, the 6-fluoro building block offers a distinctive physicochemical signature—LogP ~2.3 combined with TPSA 37.3 Ų—that differentiates it from both the 6-chloro analog (LogP 2.25, TPSA 12.03 Ų) and the unsubstituted parent (LogP 1.64, TPSA 12.03 Ų) [1][2]. The elevated TPSA arises from the fluorine atom's contribution as a hydrogen-bond acceptor and polar surface element, which is absent in the chloro, bromo, and methyl analogs. Calderone et al. (2008) demonstrated that 1,4-benzothiazine derivatives can achieve vasorelaxant potency comparable or superior to the reference BK-activator NS-1619 [3], and the 6-fluoro substitution provides a starting point for fragment growth that maintains drug-like property space (Lipinski compliance) while enabling specific polar interactions at the C-6 vector.

Late-Stage Functionalization via Electrophilic Aromatic Substitution or Cross-Coupling at Positions Ortho to the 6-Fluoro Directing Group

The 6-fluoro substituent serves as an ortho/para-directing group for electrophilic aromatic substitution (EAS), enabling regioselective functionalization at the C-5 and/or C-7 positions of the benzothiazine ring. This contrasts with the 6-chloro and 6-bromo analogs, where the halogen may be susceptible to undesired oxidative addition or metal-halogen exchange under cross-coupling conditions, potentially leading to dehalogenation side products [1]. The carbon-fluorine bond (bond dissociation energy ~126 kcal/mol vs. C-Cl ~81 kcal/mol) provides superior chemical stability under a broader range of reaction conditions, including strong bases, nucleophiles, and oxidizing agents, making the 6-fluoro building block the preferred choice for multi-step synthetic sequences requiring robust intermediate stability.

Quote Request

Request a Quote for 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.